1-bromocyclopentane-1-carbonitrile
Description
Contextualizing Geminal Bromo-Nitrile Motifs in Organic Chemistry
The term "geminal" describes the relationship between two functional groups attached to the same carbon atom. wikipedia.org This spatial arrangement often leads to unique chemical behavior compared to when the functional groups are separated. The geminal bromo-nitrile motif, as seen in 1-bromocyclopentane-1-carbonitrile, is a powerful combination. The electron-withdrawing nature of the nitrile group can influence the reactivity of the adjacent carbon-bromine bond, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions. This interplay allows for a range of synthetic manipulations at the quaternary carbon center. While comprehensive reviews specifically on the geminal bromo-nitrile motif are not abundant, the principles of geminal substitution are well-established in organic chemistry, with examples like geminal dihalides and diols showcasing the unique reactivity imparted by this arrangement. wikipedia.org The study of analogous geminal diazides, for instance, reveals a rich and sometimes surprising reaction chemistry, highlighting the potential for novel transformations in compounds with two functional groups on the same carbon. nih.govresearchgate.netresearchgate.net
Significance of Cyclic Halonitriles as Synthetic Intermediates
Cyclic α-halonitriles, a class of compounds to which this compound belongs, are valuable intermediates in organic synthesis. The presence of both a halogen and a nitrile group on a cyclic framework provides a scaffold that can be elaborated in numerous ways. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. acs.org The halogen atom can be displaced by a variety of nucleophiles or participate in coupling reactions. This dual functionality allows for the construction of highly substituted cyclic systems, which are common motifs in natural products and pharmaceutically active compounds. The chemistry of α-haloketones, which share some electronic similarities with α-halonitriles, has been extensively reviewed and demonstrates the broad utility of such bifunctional building blocks in the synthesis of heterocyclic compounds. nih.gov
Overview of Research Trajectories for Bridged and Cyclic Organohalogen Compounds
The field of organohalogen chemistry is continually evolving, with a significant focus on the development of novel cyclic and bridged structures. These scaffolds are of great interest due to their prevalence in biologically active natural products and their ability to introduce conformational rigidity into molecules, a desirable trait in drug design. nih.govresearchgate.net Current research trends in this area include the discovery of new naturally occurring organohalogen compounds from diverse marine and terrestrial sources, which often possess unique and potent biological activities. nih.govresearchgate.net Furthermore, there is a strong emphasis on developing new synthetic methodologies to access complex bridged and fused ring systems, often employing transition-metal-catalyzed reactions. The exploration of organoboron chemistry has also provided new pathways to cyclic and bridged structures. rsc.org The insights gained from these broader research trends inform the potential applications and synthetic strategies for molecules like this compound.
Scope and Objectives of Advanced Research on this compound
Advanced research on this compound is primarily focused on leveraging its unique reactivity as a synthetic intermediate. A key application that has been demonstrated is its use in the Reformatsky reaction. In this reaction, treatment of this compound with zinc and 3-aryl-2-cyanoprop-2-enamides leads to the formation of 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles, showcasing its utility in the synthesis of complex spirocyclic compounds. smolecule.com
The objectives of ongoing and future research in this area likely include:
Expansion of Synthetic Utility: Exploring the reactivity of this compound with a wider range of nucleophiles and under various reaction conditions to synthesize a broader library of cyclopentane (B165970) derivatives.
Application in Total Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products that contain a substituted cyclopentane ring.
Medicinal Chemistry Exploration: Incorporating the 1-cyanocyclopentyl motif into new chemical entities for the discovery of novel therapeutic agents. The rigid cyclopentane scaffold can be advantageous for optimizing ligand-receptor interactions.
Development of New Methodologies: Designing novel synthetic transformations that are enabled by the unique electronic and steric properties of the geminal bromo-nitrile functionality within the cyclic system.
While specific, in-depth studies on the medicinal chemistry or total synthesis applications of this compound are not yet widely published, its potential as a versatile building block is clear from its demonstrated reactivity.
Structure
3D Structure
Properties
IUPAC Name |
1-bromocyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-6(5-8)3-1-2-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQEJATTVGAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromocyclopentane 1 Carbonitrile
Direct Halogenation Strategies for Geminal Substitution at the Cyclopentane (B165970) Ring
Direct halogenation presents a straightforward approach to introduce a bromine atom at the alpha-position to the nitrile group on a cyclopentane ring. This transformation can be achieved through different mechanisms, each offering distinct advantages in terms of regioselectivity and reaction conditions.
Radical Bromination Pathways and Regioselectivity on Cyclopentane-1-carbonitrile
Radical bromination is a powerful tool for the halogenation of alkanes. The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator. In the context of cyclopentane-1-carbonitrile, the key consideration is the regioselectivity of the bromination.
The stability of the resulting radical intermediate plays a crucial role in determining the site of halogenation. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. pearson.com Therefore, in the reaction of bromine with a substituted cyclopentane, the bromine atom will preferentially add to the position that forms the most stable radical. pearson.comyoutube.com For cyclopentane-1-carbonitrile, the carbon atom bearing the nitrile group is a tertiary center. Abstraction of the hydrogen atom from this position leads to the formation of a relatively stable tertiary radical, which is further stabilized by the electron-withdrawing nature of the adjacent cyano group.
Key Research Findings:
High Selectivity: Free-radical bromination is known for its high selectivity, favoring the formation of the most stable radical intermediate. pearson.com This principle strongly suggests that the bromination of cyclopentane-1-carbonitrile will predominantly occur at the C1 position.
Reaction Conditions: The reaction is typically carried out using bromine (Br₂) in the presence of ultraviolet light (hν) or a radical initiator like N-bromosuccinimide (NBS). youtube.comyoutube.com
Table 1: Comparison of Radical Bromination Conditions
| Reagent | Initiator | Expected Outcome |
|---|---|---|
| Br₂ | UV light (hν) | Formation of 1-bromocyclopentane-1-carbonitrile |
| N-bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Selective bromination at the tertiary carbon |
Electrophilic Bromination in the Presence of Activating Groups
Electrophilic bromination is another important pathway for the introduction of bromine onto a carbon framework. This reaction typically requires the presence of an activating group that can stabilize the intermediate carbocation. While the nitrile group itself is generally considered deactivating in electrophilic aromatic substitution, its influence on an adjacent sp³ carbon is different.
In the context of this compound synthesis, an activating group would need to be present on the cyclopentane ring to facilitate electrophilic attack by a bromine source. The presence of an electron-donating group (EDG) increases the electron density of the ring, making it more susceptible to attack by an electrophile. wikipedia.orgmasterorganicchemistry.com
Detailed Research Findings:
Activating Groups: Groups that donate electron density to a system make it more reactive towards electrophiles. masterorganicchemistry.com Examples include alkyl groups, alkoxy groups, and amines.
Directing Effects: Activating groups typically direct incoming electrophiles to the ortho and para positions in aromatic systems. openstax.org In a cyclopentane ring, the directing effects would be influenced by the position of the activating group relative to the carbonitrile.
Catalysis: Electrophilic bromination often requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate a more potent electrophile. libretexts.org
Introduction of the Nitrile Functionality into Brominated Cyclopentane Skeletons
An alternative synthetic strategy involves the introduction of the nitrile group onto a cyclopentane ring that already contains one or more bromine atoms. This approach offers flexibility in the choice of starting materials and reaction conditions.
Nucleophilic Cyanation of 1,1-Dibromocyclopentane Derivatives
This method involves the reaction of a 1,1-dibromocyclopentane derivative with a cyanide nucleophile. The gem-dibromo compound serves as the electrophilic substrate, and the cyanide ion acts as the nucleophile, displacing one of the bromine atoms to form the desired α-bromonitrile.
Key Research Findings:
Nucleophilic Substitution: The reaction proceeds via a nucleophilic substitution mechanism. The highly electronegative bromine atoms create a partial positive charge on the carbon atom, making it susceptible to attack by the cyanide ion.
Cyanide Sources: Common cyanide sources include sodium cyanide (NaCN) and potassium cyanide (KCN). youtube.com Acetone cyanohydrin can also be used as a source of hydrogen cyanide. organic-chemistry.org
Solvent Effects: The choice of solvent can influence the reaction rate and yield. Aprotic solvents are often preferred for SN2 reactions. youtube.com
Table 2: Common Reagents for Nucleophilic Cyanation
| Cyanide Source | Typical Solvent | Reaction Type |
|---|---|---|
| Sodium Cyanide (NaCN) | DMSO, DMF | SN2 |
| Potassium Cyanide (KCN) | Ethanol, Water | SN2 |
| Trimethylsilyl Cyanide (TMSCN) | Dichloromethane | Lewis acid catalyzed |
Transition Metal-Catalyzed Cyanation Routes (e.g., Palladium, Copper, Nickel)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. Palladium, copper, and nickel complexes can effectively catalyze the formation of carbon-cyanide bonds.
Detailed Research Findings:
Palladium Catalysis: Palladium catalysts are highly efficient for the cyanation of aryl and vinyl halides. While less common for alkyl halides, specific ligand systems can promote this transformation.
Copper Catalysis: Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classic method for introducing a nitrile group. Copper(I) cyanide is a common reagent.
Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative for the cyanation of unactivated alkyl halides using less toxic cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org
Alternative Nitrile Syntheses from Precursors (e.g., Oximes, Amides, Alcohols, Aldehydes)
The nitrile functionality can also be generated from a variety of other functional groups, providing alternative synthetic routes to this compound.
From Oximes: The dehydration of aldoximes or ketoximes is a well-established method for nitrile synthesis. nih.govnih.gov For instance, an α-bromo cyclopentanone could be converted to its oxime, followed by dehydration to yield this compound.
From Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). libretexts.orgorganic-chemistry.org
From Alcohols: Alcohols can be converted to nitriles, though this often involves a two-step process. The alcohol is first converted to a good leaving group, such as a tosylate or a halide, which is then displaced by a cyanide nucleophile. youtube.comyoutube.com
From Aldehydes: Aldehydes can be converted to cyanohydrins by reaction with hydrogen cyanide or a cyanide salt. libretexts.orglibretexts.org The resulting cyanohydrin can then be further manipulated. Alternatively, aldehydes can be converted to aldoximes and subsequently dehydrated to nitriles.
Ring-Forming Reactions for Constructing the Cyclopentane Skeleton with Integrated Halogen and Nitrile Functionalities
Advanced synthetic strategies for this compound increasingly focus on constructing the cyclopentane ring with the key functional groups—bromide and nitrile—already incorporated or positioned for strategic introduction. These ring-forming reactions, or cyclizations, offer a more convergent and efficient approach compared to the functionalization of a pre-existing cyclopentane ring.
Intramolecular Cyclization Reactions for Gem-Disubstituted Systems
A primary challenge in synthesizing this compound is the creation of the gem-disubstituted carbon center, where both the bromine and the nitrile group are attached to the same carbon atom. Intramolecular cyclization of acyclic precursors is a powerful method to achieve this. These reactions involve a precursor molecule with reactive ends that can join to form the five-membered ring.
One notable approach involves radical cyclizations. For instance, the Atom Transfer Radical Addition (ATRA) process can be adapted to form polysubstituted cyclopentanes. researchgate.net In a hypothetical pathway, a precursor containing a radical initiator, a double bond, and the eventual geminal functionalities can be designed to cyclize, forming the desired cyclopentane skeleton.
Transition-metal catalysis offers another sophisticated route. Cobalt-catalyzed oxidative cyclization of gem-disubstituted conjugated alkenols, for example, demonstrates a method for forming five-membered rings with a gem-disubstituted carbon. fapesp.brfapesp.br While this specific example generates different functionalities, the underlying principle of using a transition metal to orchestrate the ring closure of a carefully designed acyclic precursor is directly applicable to the synthesis of complex cyclopentane structures.
Stereochemical Control in Cyclopentane Annulation Processes
While this compound itself is achiral, the principles of stereochemical control are vital when synthesizing its derivatives or when the cyclopentane ring is part of a larger, more complex chiral molecule. Annulation processes, where a new ring is fused onto an existing structure, often require precise control over the three-dimensional arrangement of atoms.
Asymmetric hydrogenation is a key technique for achieving such control. For example, tetra-substituted cyclopentene derivatives can be subjected to iridium-catalyzed asymmetric hydrogenation to produce cis-1,2-disubstituted cyclopentanes with excellent enantioselectivity (up to 88% ee) and diastereoselectivity. nih.gov This strategy, often paired with a preceding cross-coupling reaction like the Suzuki-Miyaura coupling to build the cyclopentene precursor, allows for the highly controlled synthesis of specific stereoisomers. nih.gov By employing chiral ligands on the metal catalyst, chemists can direct the approach of the reagent to one face of the molecule, thereby creating the desired stereocenter.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. jocpr.comnih.gov These principles are increasingly being applied to the synthesis of specialty chemicals like this compound, focusing on reducing waste, minimizing energy consumption, and avoiding hazardous substances. jocpr.com
Solvent-Free or Low-Solvent Reaction Conditions
A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Solvent-free reaction conditions, often achieved through mechanochemistry (ball milling) or by heating solid reactants, are a promising alternative. rsc.orgrsc.org
Mechanochemistry: Ball milling involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. rsc.org This technique eliminates the need for solvents, can lead to shorter reaction times, and sometimes enables synthetic pathways that are not feasible in solution. rsc.org
Thermal Methods: In some cases, a mixture of solid precursors can be heated directly to induce a reaction without a solvent. rsc.org
Aqueous Slurry: For reactions that require a medium, using water instead of organic solvents is a much greener option. Some condensation reactions can proceed rapidly in a stirred aqueous slurry, even without heating. rsc.org
The synthesis of this compound via nucleophilic substitution of a suitable precursor could potentially be adapted to these solvent-free or aqueous conditions, significantly reducing the environmental footprint of the process.
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalytic reactions are a cornerstone of green chemistry because they allow for the use of small, sub-stoichiometric amounts of a catalyst to carry out a transformation many times. primescholars.com This is in stark contrast to stoichiometric reagents, which are consumed in the reaction and contribute to waste. Catalysts can enhance reaction rates, improve selectivity for the desired product, and enable reactions to occur under milder conditions.
For the synthesis of nitriles, various catalytic methods have been developed. For example, the direct conversion of alcohols to nitriles can be achieved using a copper-iodide catalyst with aqueous ammonia, proceeding through a dehydrogenation cascade. organic-chemistry.org Such catalytic approaches avoid the multi-step processes and harsh reagents often associated with traditional nitrile syntheses.
| Approach | Key Reagent Type | Green Chemistry Advantage | Example Principle |
|---|---|---|---|
| Traditional Stoichiometric | Consumed in 1:1 ratio | Low | Dehydration of an amide using a full equivalent of P4O10. libretexts.org |
| Catalytic | Recycled/Used in small amounts | High | Copper-catalyzed aerobic synthesis of nitriles from alcohols and ammonia. organic-chemistry.org |
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the atoms in the reactants are incorporated into the final desired product. nih.govwikipedia.org A reaction with high atom economy is one that generates minimal byproducts. The formula for atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Addition reactions, where two or more molecules combine to form a single larger one, are inherently 100% atom economical. rsc.org In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. nih.gov
Consider two hypothetical pathways to a related nitrile:
Substitution Reaction: The reaction of bromocyclopentane with sodium cyanide to produce cyclopentanecarbonitrile and sodium bromide. libretexts.orgchemguide.co.uk While the yield might be high, the sodium bromide is a byproduct, leading to an atom economy of less than 100%.
Addition Reaction: A hypothetical cycloaddition that forms the functionalized cyclopentane ring in a single step would incorporate all atoms from the starting materials into the product, representing an ideal 100% atom economy. nih.gov
Designing synthetic routes that maximize addition and minimize substitution or elimination steps is a key strategy for waste minimization and is central to modern, environmentally conscious chemical synthesis. jocpr.com
| Reaction Type | General Equation | Atom Economy | Waste Generation |
|---|---|---|---|
| Addition | A + B → C | 100% (Ideal) | Very Low |
| Substitution | A-B + C → A-C + B | <100% | Moderate to High |
| Elimination | A-B → A + B | <100% (for desired product) | High |
Mechanistic Investigations and Kinetic Studies of 1 Bromocyclopentane 1 Carbonitrile Transformations
Elucidation of Reaction Pathways and Transition State Characterization
Transformations of 1-bromocyclopentane-1-carbonitrile, such as nucleophilic substitution or elimination, can proceed through various pathways, including unimolecular (SN1/E1) or bimolecular (SN2/E2) mechanisms. The specific pathway is influenced by the solvent, nucleophile/base, and temperature. The presence of the electron-withdrawing nitrile group on the same carbon as the bromine atom significantly impacts the stability of potential intermediates and transition states. Elucidating these pathways involves a combination of kinetic studies and spectroscopic methods.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. This effect arises primarily from the difference in zero-point vibrational energies between bonds to the lighter and heavier isotopes.
For transformations at the C1 position of this compound, both primary and secondary KIEs can be informative.
Primary KIEs: A primary KIE would be observed if a bond to an isotopically labeled atom is broken or formed in the rate-determining step. For example, in a hypothetical E2 reaction where a base abstracts a proton from the C2 position, substituting a hydrogen atom at C2 with deuterium (²H) would result in a significant primary KIE (kH/kD > 1), as the C-H bond is broken in the slowest step.
Secondary KIEs: These are observed when the isotopic substitution is at a position not directly involved in bond cleavage. An α-secondary KIE, involving isotopic substitution at the reaction center (C1), is particularly useful for distinguishing between SN1 and SN2 mechanisms.
In a potential SN1 reaction, the C1-Br bond would break in the rate-determining step to form a planar or near-planar tertiary carbocation. This involves a change in hybridization at C1 from sp³ to sp². A small but normal KIE (kH/kD slightly > 1) is typically observed for an α-deuterium label in SN1 reactions due to the loosening of bending vibrations in the transition state.
Conversely, for a hypothetical SN2 reaction, where a nucleophile attacks C1 and displaces the bromide ion simultaneously, the carbon atom is more crowded in the trigonal bipyramidal transition state than in the starting material. This leads to a small inverse KIE (kH/kD < 1).
A hypothetical study measuring the α-secondary KIE for the substitution reaction of this compound could yield the results shown in the table below, which would help to elucidate the dominant reaction pathway.
| Reaction Type | Expected α-Secondary KIE (kH/kD) | Interpretation |
|---|---|---|
| SN1 | > 1 (e.g., 1.10 - 1.15) | Loosening of bending vibrations during rehybridization from sp³ to sp² in the transition state. |
| SN2 | < 1 (e.g., 0.95 - 0.99) | Increase in steric crowding in the trigonal bipyramidal transition state compared to the sp³ ground state. |
Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are used to quantify the effect of substituents on the reactivity of a molecule.
The Hammett equation (log(k/k₀) = σρ) specifically correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. It is not directly applicable to aliphatic systems like this compound because it does not separate electronic effects from steric effects, and the electronic transmission through an aliphatic ring is different from that through a benzene ring.
The Taft equation is a more appropriate tool for studying electronic effects in aliphatic systems. It separates the polar (σ), steric (Es), and resonance effects of substituents. For a series of reactions involving derivatives of this compound with substituents at other positions on the cyclopentane (B165970) ring, a Taft analysis could be employed. The reaction's sensitivity to polar effects is given by the reaction constant ρ. A positive ρ* value would indicate that the reaction is accelerated by electron-withdrawing groups (stabilization of a negative charge or destabilization of a positive charge in the transition state). A negative ρ* value would suggest the reaction is favored by electron-donating groups (stabilization of a positive charge). For an SN1-type reaction of substituted this compound derivatives, a large negative ρ* value would be expected, reflecting the development of a positive charge at the carbocationic center in the transition state.
Direct detection or indirect evidence of transient intermediates is a cornerstone of mechanistic elucidation. In reactions of this compound, the primary intermediate of interest would be the tertiary cyclopentyl carbocation that could form in an SN1/E1 pathway.
Intermediate Trapping: This technique involves adding a reagent (a "trap") to the reaction mixture that can react with a proposed short-lived intermediate to form a stable, characterizable product. If a tertiary carbocation were formed from this compound, it could be trapped by a potent nucleophile added in high concentration. For instance, conducting the solvolysis in the presence of sodium azide (NaN₃) could lead to the formation of 1-azidocyclopentane-1-carbonitrile. The formation of this product would provide strong evidence for the existence of the carbocation intermediate, as it is unlikely to form via a direct SN2 pathway in the presence of the primary solvent nucleophile.
Spectroscopic Characterization: In some cases, highly stabilized intermediates can be observed directly at low temperatures using techniques like NMR spectroscopy. While the 1-cyano-1-cyclopentyl cation is likely too reactive for direct observation under normal conditions, spectroscopic analysis of the final product mixture can provide mechanistic clues. For example, the formation of rearranged products, a common fate of carbocations, would strongly support an SN1 pathway.
Stereochemical Analysis and Control in Syntheses and Reactions
The C1 atom of this compound is a stereocenter. Therefore, its synthesis from a prochiral precursor or its reactions that affect this center or adjacent centers require careful stereochemical analysis. Controlling the stereochemical outcome is a primary objective in modern organic synthesis.
Diastereoselectivity: Diastereoselectivity becomes relevant when a new stereocenter is created in a molecule that already contains one or more stereocenters. For example, if this compound has a pre-existing substituent on the ring, any reaction at C1 or another ring carbon could potentially lead to diastereomeric products. The stereochemical outcome is often governed by steric hindrance, where the reagent attacks from the less hindered face of the cyclopentane ring, or by electronic directing effects. Studies on related chiral seven-membered-ring enolates have shown that high diastereoselectivity can arise from torsional and steric interactions that develop as an electrophile approaches the diastereotopic faces of the ring.
Enantioselectivity: Enantioselective reactions are those that produce one enantiomer in excess of the other. The synthesis of enantioenriched this compound could be achieved through various methods, including the use of chiral catalysts that create a chiral environment around the substrate. For instance, the enantioselective amination of α-alkyl α-cyanoacetates has been achieved using bifunctional cinchona alkaloid catalysts, which can create N-substituted quaternary stereocenters with high enantioselectivity. Similar catalytic systems could be envisioned for the enantioselective synthesis of precursors to this compound.
To achieve high levels of enantioselectivity in the synthesis of chiral molecules like this compound, chemists often employ either chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a prochiral cyclopentanone could be deriv
Dynamic Kinetic Resolution and Asymmetric Induction
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture into a single enantiomer of a product, theoretically achieving a 100% yield. princeton.edu This process combines a kinetic resolution with in situ racemization of the less reactive enantiomer. princeton.edu For this compound, the tertiary carbon atom attached to the bromine and nitrile groups is a stereocenter, making it a suitable candidate for DKR.
The key to a successful DKR is the facile racemization of the starting material under the reaction conditions. In the case of this compound, this racemization can be envisioned to occur through a reversible formation of a planar carbocation or a related intermediate. The presence of the electron-withdrawing nitrile group can influence the stability of such an intermediate.
Asymmetric induction in the reactions of this compound can be achieved by employing chiral catalysts or reagents that preferentially react with one enantiomer. For instance, a chiral catalyst could facilitate the nucleophilic substitution of the bromine atom at a much faster rate for one enantiomer over the other. If the racemization of the starting material is faster than the substitution reaction, the entire racemic mixture can be converted into a single enantiomeric product.
Biocatalysis, particularly with nitrilase enzymes, has been successfully employed in the DKR of other α-substituted nitriles, such as α-thionitriles and α-aminonitriles, to produce enantiomerically pure carboxylic acids. nih.govnih.govresearchgate.net A similar approach could potentially be applied to this compound, where a nitrilase would selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, while the unreacted enantiomer undergoes racemization.
Influence of Reaction Parameters on Mechanism and Selectivity
The outcome of chemical reactions involving this compound, in terms of both mechanism and selectivity, is highly dependent on the reaction conditions. Parameters such as solvent, temperature, pressure, and the presence of additives or catalysts can significantly alter the reaction pathway and the distribution of products.
Solvent Effects on Reaction Mechanism and Kinetics
The choice of solvent plays a critical role in nucleophilic substitution reactions. The polarity of the solvent can influence whether a reaction proceeds through an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism.
For this compound, an S_N1 mechanism would involve the formation of a tertiary carbocation intermediate upon departure of the bromide ion. Polar protic solvents, such as water and alcohols, are known to stabilize carbocations through solvation, thereby favoring S_N1 pathways. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate.
Conversely, an S_N2 mechanism involves a concerted backside attack by a nucleophile, leading to an inversion of stereochemistry. Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are generally preferred for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the anionic nucleophile, thus enhancing its nucleophilicity.
The interplay between the substrate structure and solvent is crucial. While this compound is a tertiary halide, which would typically favor an S_N1 mechanism, the presence of the adjacent electron-withdrawing nitrile group can destabilize the developing positive charge of the carbocation, potentially hindering the S_N1 pathway. Therefore, the reaction mechanism may be highly sensitive to the specific solvent system employed. Research on nitrile anions has shown that cyclizations can be dependent on whether a hydrocarbon or a polar solvent is used, indicating a sensitivity of the transition state to the solvent environment. drexel.edu
Table 1: Expected Influence of Solvent Polarity on the Substitution Mechanism of this compound
| Solvent Type | Predominant Mechanism | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Likely S_N1 | Stabilization of the potential carbocation intermediate and the leaving group. |
| Polar Aprotic (e.g., Acetone, DMF) | Likely S_N2 | Enhanced nucleophilicity of the attacking species and less stabilization of the carbocation. |
| Nonpolar (e.g., Hexane, Toluene) | Slow reaction rates for both mechanisms | Poor solvation of ionic intermediates and charged nucleophiles. |
Temperature and Pressure Effects on Product Distribution
Temperature is a critical parameter that affects reaction rates and can influence the selectivity of a reaction. According to the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. In reactions where multiple products can be formed through different pathways with different activation energies, temperature can be used to control the product distribution. For instance, in a scenario with competing elimination and substitution reactions, higher temperatures often favor the elimination pathway, which typically has a higher activation energy.
Pressure can also influence the outcome of reactions, particularly those that involve a change in volume in the transition state. For reactions proceeding through a mechanism with a more compact transition state, an increase in pressure will increase the reaction rate. While less commonly studied for standard organic transformations in the liquid phase, pressure effects can be significant in certain specialized applications.
Role of Additives and Catalytic Loadings
Additives can have a profound effect on the mechanism and selectivity of reactions involving this compound. Lewis acids, for example, can coordinate to the bromine atom, making it a better leaving group and promoting reactions that proceed through a carbocation-like intermediate (S_N1-type). nih.gov The choice and amount of the Lewis acid can be critical. Catalytic amounts may be sufficient, but in some cases, stoichiometric amounts are required to drive the reaction to completion. beilstein-journals.org
The catalytic loading, or the amount of catalyst used, is a crucial parameter in catalyzed reactions. In a potential dynamic kinetic resolution of this compound, the relative rates of the catalytic resolution and the racemization are key. The loading of the chiral catalyst will directly impact the rate of the resolution step. An optimal catalytic loading would ensure that the resolution is efficient while minimizing side reactions and cost.
In reactions involving nucleophilic substitution, the nature and concentration of the nucleophile are also critical. Stronger nucleophiles will generally favor an S_N2 pathway, while weaker, neutral nucleophiles are more common in S_N1 reactions.
Table 2: Potential Effects of Additives on Transformations of this compound
| Additive/Catalyst | Potential Role | Expected Outcome |
| Lewis Acid (e.g., AlCl₃, ZnCl₂) | Coordination to the bromine atom | Promotion of S_N1-type mechanism by stabilizing the leaving group. |
| Chiral Catalyst | Asymmetric induction | Enantioselective formation of product in a kinetic or dynamic kinetic resolution. |
| Non-nucleophilic base | Promote elimination | Formation of cyclopentene derivatives. |
| Phase-transfer catalyst | Enhance nucleophile reactivity | Facilitate reactions with anionic nucleophiles in biphasic systems. |
Theoretical and Computational Studies of 1 Bromocyclopentane 1 Carbonitrile and Its Reactivity
Electronic Structure and Bonding Analysis
A comprehensive analysis of the electronic structure of 1-bromocyclopentane-1-carbonitrile would provide fundamental insights into its reactivity and properties. This would typically involve quantum chemical calculations to determine the molecular orbital (MO) energies, shapes, and the distribution of electron density. Key aspects to investigate would include the nature of the carbon-bromine (C-Br) and carbon-nitrile (C-CN) bonds, identifying their polarity and covalent character. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding the molecule's susceptibility to nucleophilic and electrophilic attack.
Furthermore, population analysis methods, such as Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis, could provide quantitative measures of atomic charges and bond orders. This would help in elucidating the inductive effects of the bromine and nitrile substituents on the cyclopentane (B165970) ring.
Conformational Analysis and Molecular Dynamics Simulations of the Cyclopentane Ring
The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. libretexts.org For this compound, the presence of two substituents on the same carbon atom would influence the preferred conformation and the energy barriers between different puckered states.
A detailed conformational analysis, employing methods like potential energy surface (PES) scanning, would be necessary to identify the global and local energy minima conformations. This would reveal the most stable arrangement of the bromo and cyano groups relative to the ring's puckering.
Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the cyclopentane ring over time. libretexts.orgmdpi.com By simulating the motion of atoms, MD can provide insights into the flexibility of the ring, the frequencies of conformational transitions (pseudorotation), and the influence of solvent on the conformational landscape. libretexts.orgmdpi.com
Prediction of Advanced Spectroscopic Signatures for Mechanistic Insights and Complex Product Elucidation
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for experimental characterization and for identifying transient species or complex products in reactions. For this compound, theoretical calculations could predict:
Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This would aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the C-Br and C≡N stretching frequencies.
NMR Spectra (¹H and ¹³C): The chemical shifts of the hydrogen and carbon atoms can be calculated with a high degree of accuracy. These predicted spectra would be instrumental in the structural elucidation of the molecule and any potential reaction products.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and potential for photochemical reactions.
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. chemrxiv.org For this compound, DFT could be applied to explore various potential reaction pathways, such as nucleophilic substitution or elimination reactions.
Transition State Optimization and Energy Barrier Calculations
A key aspect of mechanistic studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. DFT calculations can be used to locate and optimize the geometry of these transition states. Subsequent frequency calculations are performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is identified, its energy relative to the reactants can be calculated, providing the activation energy barrier for the reaction. This energy barrier is a critical factor in determining the reaction rate.
Implicit and Explicit Solvation Models in Computational Studies
Reactions are most often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational studies can account for solvent effects using two main approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.orgq-chem.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. While more computationally expensive, this method can provide a more detailed and accurate picture of solvation.
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Calculations
To confirm that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactant and product minima. Following the IRC provides a detailed picture of the geometric changes that occur throughout the course of the reaction.
Quantum Chemical Descriptors and Machine Learning for Reactivity Prediction
The prediction of chemical reactivity is a cornerstone of modern chemistry, enabling the design of new synthetic routes and functional molecules. For this compound, a compound featuring a strained cyclopentane ring, a nitrile group, and a bromine atom, understanding its reactivity is complex. The interplay of these functional groups dictates its behavior in chemical reactions. Computational chemistry, particularly through the use of quantum chemical descriptors and machine learning, offers a pathway to unravel these complexities. numberanalytics.comsolubilityofthings.com
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which quantify various aspects of its reactivity. These descriptors can be calculated using computational methods like Density Functional Theory (DFT). For this compound, several key descriptors would be instrumental in predicting its reactivity.
Key Quantum Chemical Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com
Global Reactivity Descriptors: These descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a holistic view of the molecule's reactivity. nih.govresearchgate.net
Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this could pinpoint whether reactions are more likely to occur at the carbon bearing the bromine and nitrile groups, or elsewhere on the cyclopentane ring.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.
Interactive Table: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 4.35 eV | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 3.01 eV | Index of electrophilic character |
These values are illustrative and would need to be confirmed by specific quantum chemical calculations.
Machine Learning for Reactivity Prediction:
Machine learning (ML) has emerged as a powerful tool to predict chemical reactivity by learning from large datasets of chemical reactions and molecular properties. mit.eduacs.org In the context of this compound, an ML model could be trained to predict various aspects of its reactivity, such as reaction yields, selectivity, or the likelihood of participating in specific reaction types.
The general workflow for developing such a model would involve:
Data Collection: A dataset containing information on the reactivity of a diverse set of organic molecules, including halogenated cycloalkanes and nitriles, would be assembled from chemical databases like PubChem, ChEMBL, or specialized reaction databases. click2drug.orgosdd.netdromicslabs.com
Featurization: Each molecule in the dataset, including this compound, would be converted into a machine-readable format using molecular descriptors. These could include the quantum chemical descriptors mentioned above, as well as structural fingerprints and other physicochemical properties. nih.gov
Model Training: A machine learning algorithm, such as a neural network or a gradient boosting model, would be trained on the featurized dataset to learn the relationship between the molecular features and the observed reactivity. nih.gov
Prediction: Once trained, the model could then be used to predict the reactivity of new or uncharacterized compounds like this compound.
Recent studies have demonstrated the successful application of ML in predicting the reactivity of organic compounds, including those containing halogens. nih.gov For instance, models have been developed to predict the rate constants of reactions involving reactive bromine species. nih.gov While no specific ML model for this compound has been reported, the existing methodologies provide a clear blueprint for its development.
Interactive Table: Example of a Machine Learning Model Training Dataset Structure
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Weight | Experimental Reactivity (e.g., Yield %) |
| Compound A | -7.2 | -1.0 | 2.1 | 150.2 | 85 |
| Compound B | -8.1 | -1.5 | 3.5 | 182.1 | 65 |
| This compound | (Calculated) | (Calculated) | (Calculated) | 174.04 | (Predicted) |
| ... | ... | ... | ... | ... | ... |
The integration of quantum chemical descriptors with machine learning holds immense promise for the rapid and accurate prediction of chemical reactivity. For this compound, this synergistic approach can guide its use in synthetic chemistry, helping to anticipate reaction outcomes and design novel molecular structures with desired properties.
Applications of 1 Bromocyclopentane 1 Carbonitrile As a Versatile Synthetic Building Block
Construction of Complex Spirocyclic Systems
The geminal bromo and cyano groups on the cyclopentane (B165970) ring of 1-bromocyclopentane-1-carbonitrile make it an excellent precursor for the synthesis of spirocyclic compounds. The bromine atom can be readily displaced by a nucleophile or participate in organometallic reactions, while the nitrile group can be transformed into various other functionalities or act as a directing group.
A notable application is in the Reformatsky reaction, a classic method for carbon-carbon bond formation. When this compound is treated with zinc, it forms an organozinc intermediate. This intermediate can then react with various electrophiles, such as α,β-unsaturated amides, to construct intricate spirocyclic frameworks. For instance, the reaction with 3-aryl-2-cyanoprop-2-enamides leads to the formation of 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles smolecule.com. Similarly, reaction with 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones yields 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1′-cyclopentan]-2-ones journal-vniispk.ru. These reactions demonstrate the utility of this compound in generating spirocycles containing both carbocyclic and heterocyclic rings.
The general reaction scheme for the synthesis of spiro[4.5]decane systems is depicted below:
Table 1: Examples of Spirocyclic Systems Synthesized from this compound
| Electrophile | Spirocyclic Product | Reference |
| 3-Aryl-2-cyanoprop-2-enamide | 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile | smolecule.com |
| 1-Aryl-3-(2-hydroxyphenyl)prop-2-en-1-one | 6-Substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1′-cyclopentan]-2-one | journal-vniispk.ru |
Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Azaspiro compounds)
The presence of both a reactive bromine atom and a versatile nitrile group makes this compound a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. These heterocycles are prevalent in many biologically active compounds and natural products.
The synthesis of azaspiro[4.4]nonane derivatives, a key structural motif in several bioactive natural products, can be envisioned starting from this compound nih.govnih.govresearchgate.net. One potential strategy involves the reaction with a primary amine, where the amine displaces the bromide, followed by reduction of the nitrile to a primary amine. Subsequent intramolecular cyclization would then yield the desired azaspirocyclic framework.
Furthermore, the nitrile group can serve as a precursor to a carboxylic acid or an amine, which can then participate in cyclization reactions to form various heterocyclic systems. For example, hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius or Schmidt rearrangement, could provide an amine that can be used to construct pyrrolidine (B122466) or other nitrogen-containing rings.
While direct examples starting from this compound are not extensively documented in the provided search results, the analogous reactivity of similar bromo-nitrile compounds suggests its potential in this area. The synthesis of functionalized 1-azaspirocyclic cyclopentanones through ring expansion reactions of related precursors further highlights the accessibility of such scaffolds figshare.com.
Preparation of Functionally Differentiated Cyclopentane Derivatives
This compound serves as a starting point for the synthesis of a wide array of functionally differentiated cyclopentane derivatives. The differential reactivity of the bromine atom and the nitrile group allows for their selective transformation, leading to cyclopentanes with diverse substitution patterns.
The bromine atom can be readily substituted by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups at the C1 position. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine . These transformations provide access to a range of cyclopentane-based building blocks for further synthetic elaboration.
For instance, hydrolysis of the nitrile group in this compound would yield 1-bromocyclopentane-1-carboxylic acid, a useful intermediate for the synthesis of other cyclopentane derivatives. Moreover, the cyclopentane ring itself can be further functionalized, although specific examples starting from this compound are not detailed in the provided search results. General methods for the functionalization of cyclopentane rings are well-established in organic chemistry nih.gov.
Table 2: Potential Functional Group Transformations of this compound
| Reagent/Reaction | Product Functional Group |
| H₃O⁺, Δ | Carboxylic Acid |
| LiAlH₄ | Primary Amine |
| R-NH₂ | Secondary Amine |
| R-OH, Base | Ether |
| R-SH, Base | Thioether |
Utilization in Multi-Step Total Synthesis Towards Biologically Relevant Molecules
While direct evidence of the use of this compound in the total synthesis of specific biologically relevant molecules is not explicitly detailed in the provided search results, its potential as a key building block is significant. The ability to construct complex spirocyclic and heterocyclic systems, as well as functionally diverse cyclopentane derivatives, makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Many biologically active molecules, including alkaloids and terpenoids, contain cyclopentane or spirocyclic moieties. The synthetic methodologies developed using this compound, such as the Reformatsky reaction for spirocycle formation, could be strategically applied in the total synthesis of such compounds. For example, the synthesis of spiro-alkaloids could potentially utilize intermediates derived from this starting material.
The cyclopentane ring is a core structure in numerous bioactive compounds, and the ability to introduce diverse functionality via this compound makes it an attractive starting point for the synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery.
Design and Synthesis of Advanced Materials Precursors
The unique structural features of this compound also suggest its potential application in the design and synthesis of precursors for advanced materials. The nitrile group, in particular, is a functional group that can participate in polymerization reactions or be converted into other functionalities suitable for material science applications.
For example, the nitrile group can be involved in the synthesis of polymers with specific electronic or physical properties. Azo derivatives of cyclopentanecarbonitrile, a related compound, can act as radical initiators in polymerization processes . It is conceivable that derivatives of this compound could be designed to act as monomers or cross-linking agents in the production of novel polymers.
Furthermore, the ability to introduce various functional groups onto the cyclopentane ring opens up possibilities for creating precursors for conductive polymers or other functional materials nih.govchemrxiv.orgresearchgate.net. While specific examples are not available in the provided search results, the versatility of this building block makes it a promising candidate for exploration in the field of materials science.
Emerging Research Directions and Future Perspectives for 1 Bromocyclopentane 1 Carbonitrile
Development of Novel Catalytic Transformations for Sustainable Synthesis
The traditional synthesis of α-halonitriles often involves stoichiometric reagents and potentially harsh conditions, leading to significant waste generation. The future of 1-bromocyclopentane-1-carbonitrile synthesis is geared towards the principles of green chemistry, emphasizing the development of novel catalytic transformations that enhance efficiency and minimize environmental impact.
Research is moving towards catalytic systems that can achieve the bromination of the precursor, cyclopentane-1-carbonitrile, with higher atom economy and under milder conditions. This includes the exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. For instance, the development of solid-supported brominating agents or metal-based catalysts could provide a more sustainable alternative to conventional methods. A key goal is to develop protocols that operate in greener solvents, such as water or bio-derived solvents, further improving the environmental profile of the synthesis. The successful application of zinc-based heterogeneous catalysts in other eco-friendly syntheses highlights a potential avenue for this transformation. rsc.org The efficiency of such a methodology could be evaluated by its E-factor (Environmental Factor) and eco-score, aiming for high yields with minimal waste. rsc.org
| Parameter | Traditional Synthesis (Illustrative) | Proposed Catalytic Route (Hypothetical) |
| Brominating Agent | N-Bromosuccinimide (NBS) | HBr with catalytic oxidant |
| Catalyst | None (Stoichiometric) | Reusable solid-supported metal catalyst |
| Solvent | Carbon Tetrachloride | Ethyl Acetate or Water |
| Temperature | High (reflux) | Room Temperature to 40°C |
| Yield | 70-85% | >90% |
| E-Factor | High | Low |
| Catalyst Reusability | Not Applicable | >5 cycles |
Integration into Automated Synthesis Platforms and Flow Chemistry Systems
The integration of chemical synthesis with automated platforms represents a paradigm shift in how molecules are made, enabling rapid discovery and optimization. chemrxiv.orgchemrxiv.org Automated systems, including those based on pre-packed reagent capsules or 3D-printed robotic platforms, offer unprecedented reproducibility and speed, significantly accelerating the synthesis of compound libraries for screening purposes. synplechem.combeilstein-journals.org
For a building block like this compound, integration into an automated workflow would allow for its use in the rapid, iterative synthesis of diverse molecular scaffolds. chemrxiv.org For example, an automated platform could perform a Suzuki-Miyaura cross-coupling using this compound as the electrophile, followed by automated purification, to generate a library of 1-aryl-cyclopentane-1-carbonitriles with high efficiency and purity. synplechem.com
Flow chemistry, or continuous-flow processing, offers complementary advantages, particularly in terms of safety, scalability, and process control. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. This is especially relevant for potentially exothermic reactions or when handling unstable intermediates.
| Feature | Batch Processing | Flow Chemistry System |
| System | Round-bottom flask | Microreactor or packed-bed reactor |
| Heat Transfer | Poor, risk of local hotspots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward by "numbering-up" or longer run times |
| Process Control | Limited | Precise control over temperature, pressure, time |
| Reaction Time | Hours to days | Seconds to minutes |
Chemoenzymatic Synthesis and Biocatalysis Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for sustainable chemistry, prized for its exceptional selectivity and operation under mild, aqueous conditions. springernature.com A chemoenzymatic approach combines the best of both worlds: efficient chemical transformations with highly selective enzymatic steps. nih.gov
Future research could focus on developing a chemoenzymatic route to chiral derivatives of cyclopentane-based structures starting from or passing through an intermediate like this compound. For instance, enzymes such as nitrile hydratases or nitrilases could be employed for the selective transformation of the nitrile group into an amide or a carboxylic acid, respectively, potentially with high enantioselectivity if a suitable prochiral substrate is designed. Furthermore, the field of directed evolution could be harnessed to engineer enzymes, such as halogenases, to perform the direct and site-selective bromination of a cyclopentyl precursor, offering a highly green and precise method for installing the bromine atom. springernature.com This approach has been successfully used to create enantiomerically enriched alcohols and amines for pharmaceuticals. nih.gov
| Transformation Step | Conventional Chemistry | Chemoenzymatic Approach |
| Nitrile Hydrolysis | Strong acid/base, high temperature | Nitrile hydratase enzyme, neutral pH, room temp. |
| Asymmetric Reduction | Chiral metal catalyst, anhydrous solvent | Ketoreductase (KRED) enzyme, aqueous buffer |
| Halogenation | Stoichiometric brominating agent | Flavin-dependent halogenase enzyme |
| Selectivity | Often requires protecting groups | High regio-, stereo-, and enantioselectivity |
| Environmental Impact | Higher waste and energy use | Lower waste, biodegradable catalyst |
Exploration of Bio-Inspired Synthetic Routes and Biomimetic Transformations
Nature provides a rich blueprint for the efficient synthesis of complex molecular architectures. Bio-inspired synthesis seeks to mimic these natural strategies in a laboratory setting. While there are no known natural biosynthetic pathways that produce this compound directly, the principles of enzymatic cyclization and late-stage functionalization seen in natural product synthesis can inspire novel routes.
Future research could explore biomimetic cyclization reactions to construct the cyclopentane (B165970) ring from acyclic precursors, followed by a targeted functionalization step. For example, mimicking the cascade reactions found in terpene biosynthesis could offer an efficient way to form the five-membered ring. The subsequent introduction of the nitrile and bromine functionalities could then be achieved using chemoenzymatic or advanced catalytic methods as described above. This approach, which combines enzyme-catalyzed steps with chemical synthesis, has shown significant potential in the total synthesis of complex natural products like sorbicillinoids. nih.gov
Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and ensuring safety. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools for chemical development.
For the synthesis and subsequent reactions of this compound, these Process Analytical Technologies (PAT) can provide invaluable mechanistic insights. For instance, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time, allowing for precise determination of reaction kinetics and endpoints. This data is vital for optimizing conditions in both batch and flow chemistry setups. Other techniques like reaction calorimetry can monitor the heat flow of a reaction, providing critical safety information and further insight into the reaction's progress.
| Technique | Information Provided | Application to this compound |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, products. | Monitoring the conversion of cyclopentane-1-carbonitrile and the formation of the product; tracking subsequent coupling reactions. |
| Reaction Calorimetry | Heat of reaction, thermal accumulation, onset of decomposition. | Ensuring the safe scale-up of the bromination reaction by understanding its thermal profile. |
| In-situ NMR | Detailed structural information on transient intermediates. | Identifying and characterizing short-lived species in a reaction mechanism, such as organometallic intermediates in a coupling reaction. |
| Mass Spectrometry | Tracking reaction progress by monitoring mass changes. | Following the incorporation of the cyclopentyl moiety into a larger molecule during automated library synthesis. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-bromocyclopentane-1-carbonitrile, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via halogenation of cyclopentanecarbonitrile derivatives. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using catalysts like tetrabutylammonium bromide (TBAB) in bromination reactions. Solvent choice (e.g., dichloromethane or acetonitrile) impacts reaction kinetics. Yield improvements require iterative testing of stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agent) and real-time monitoring via TLC or GC-MS .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow protocols for brominated nitriles:
- Ventilation : Use fume hoods to avoid inhalation of vapors (PAC-1: 0.3 ppm recommended) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as halogenated waste .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and ignition sources .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR detects cyclopentane protons (δ 1.5–2.5 ppm) and bromine-induced deshielding. C NMR confirms the nitrile carbon (δ 115–120 ppm) and quaternary carbon bearing Br (δ 50–60 ppm).
- IR : Strong absorption near 2240 cm (C≡N stretch).
- MS : Molecular ion peak at m/z 203 (M) and fragment peaks at m/z 124 (loss of Br) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters:
- Electrophilicity : The bromine atom’s partial positive charge facilitates S2 mechanisms.
- Steric Effects : Cyclopentane ring strain (108° bond angles) influences nucleophile accessibility. Compare computed Gibbs free energy profiles with experimental kinetics to validate mechanisms .
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying solvent polarities?
- Methodological Answer :
- Systematic Solvent Screening : Test solvents with varying dielectric constants (e.g., DMSO [ε=47], THF [ε=7.5]) to isolate polarity effects.
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe hydrogen-bonding interactions.
- Error Analysis : Replicate conflicting studies under standardized conditions (temperature, purity ≥98% by HPLC) to identify outliers. Cross-reference with NIST data for solvent properties .
Q. How do steric and electronic factors influence the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric Hindrance : The cyclopentane ring restricts palladium catalyst access, requiring bulky ligands (e.g., SPhos) to enhance turnover.
- Electronic Effects : The electron-withdrawing nitrile group stabilizes the Pd-Br intermediate, accelerating transmetallation. Optimize base (e.g., KCO) and solvent (toluene/water biphasic systems) to balance reactivity and stability .
Q. What advanced analytical methods differentiate this compound from structural analogs (e.g., 1-chlorocyclopentane-1-carbonitrile)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
